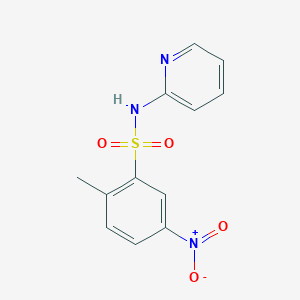

2-methyl-5-nitro-N-(pyridin-2-yl)benzene-1-sulfonamide

Description

Historical Evolution of Sulfonamide Chemistry in Drug Discovery

The development of sulfonamides represents one of the most transformative advancements in medicinal chemistry. Sulfanilamide, first synthesized in 1908, laid the foundation for antibacterial therapy despite its initial lack of recognized therapeutic potential. The pivotal breakthrough occurred in 1932 with Gerhard Domagk’s discovery of Prontosil, a sulfonamide-containing dye that demonstrated efficacy against streptococcal infections in vivo. This marked the birth of systematic antibiotic research and validated sulfonamides as a scaffold for drug development.

Modern derivatives, such as 2-methyl-5-nitro-N-(pyridin-2-yl)benzene-1-sulfonamide, exemplify the structural sophistication achieved through iterative modifications. Early sulfonamides targeted bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis. Contemporary research has expanded their applications to antiviral, anticancer, and antiparasitic therapies, driven by strategic substitutions that enhance target affinity and pharmacokinetic properties.

Position of Nitro-Substituted Benzenesulfonamides in Medicinal Chemistry

Nitro groups introduce electron-withdrawing effects that significantly influence sulfonamide reactivity and biological activity. In this compound, the nitro substituent at the 5-position enhances intermolecular interactions with enzymatic active sites, particularly in DHPS inhibition. Comparative studies of nitro-substituted analogs reveal improved antibacterial and antiparasitic efficacy compared to non-nitrated counterparts. For example, the antileishmanial activity of the structurally related compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) demonstrated a 50% inhibitory concentration (IC₅₀) of 38.5 µg/mL against Leishmania donovani promastigotes.

Table 1: Biological Activity of Nitro-Substituted Sulfonamides

The nitro group’s meta-substitution pattern also stabilizes the sulfonamide’s aromatic ring, reducing metabolic degradation and prolonging therapeutic activity.

Pyridyl-Substituted Sulfonamides in Contemporary Research

The incorporation of pyridyl groups into sulfonamide frameworks addresses solubility and bioavailability challenges inherent to purely aromatic systems. In this compound, the pyridin-2-ylmethyl moiety facilitates hydrogen bonding and π-π stacking interactions with biological targets. This structural feature is shared with pharmaceutical precursors such as N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a key intermediate in imatinib synthesis.

Microwave-assisted synthesis techniques, as described in patent literature, achieve >95% purity for pyridyl-containing sulfonamides by optimizing parameters such as absorbed microwave power density (52.35 W/cm³) and reaction temperature (463–473K). These methods highlight the industrial viability of complex sulfonamide derivatives.

Research Trajectory and Scientific Relevance

Current investigations into this compound focus on its dual potential as a broad-spectrum antimicrobial and a chemosensitizing agent. In Leishmania models, sulfonamide derivatives potentiate the activity of Amphotericin B (AmB) against resistant strains by inhibiting histone deacetylases like Sir2, which are implicated in drug resistance. This synergism reduces the effective AmB dosage by 2.5-fold in resistant parasites, offering a strategy to mitigate toxicity.

Future research directions include:

- Structural optimization : Investigating ortho- and para-nitro configurations to enhance target selectivity.

- Drug combination therapies : Pairing sulfonamides with existing antifolates or antiparasitics to overcome resistance mechanisms.

- Targeted delivery systems : Utilizing nanoparticle carriers to improve tissue penetration and reduce off-target effects.

Properties

IUPAC Name |

2-methyl-5-nitro-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c1-9-5-6-10(15(16)17)8-11(9)20(18,19)14-12-4-2-3-7-13-12/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQOMEKCVFTQMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitro-N-(pyridin-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 2-methylpyridine to form 2-methyl-5-nitropyridine. This intermediate is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group. The final step involves coupling the sulfonated intermediate with 2-aminopyridine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-nitro-N-(pyridin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Coupling Reactions: The pyridine ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols, basic conditions.

Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products

Reduction: 2-methyl-5-amino-N-(pyridin-2-yl)benzene-1-sulfonamide.

Substitution: Various substituted sulfonamides.

Coupling: Biaryl derivatives with extended conjugation.

Scientific Research Applications

2-methyl-5-nitro-N-(pyridin-2-yl)benzene-1-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antibacterial and antifungal agent due to its sulfonamide moiety.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-N-(pyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes like dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, resulting in bacteriostatic effects. The nitro group can also undergo reduction to form reactive intermediates that can damage bacterial DNA.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Nitrogen

2-Methyl-5-nitro-N-[2-(pyridin-2-yl)ethyl]benzene-1-sulfonamide (Compound 57)

- Structure : Differs by an ethyl spacer between the sulfonamide nitrogen and the pyridin-2-yl group.

- Synthesis : Similar to the parent compound but requires 2-pyridylethylamine instead of pyridin-2-ylamine, leading to altered steric and electronic profiles .

Triazine Hybrid Derivatives

- Example: 4-{[Bis(diethylamino)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 23) Structure: Incorporates a triazine ring substituted with diethylamino groups. Synthesis: Reacts sulfapyridine with cyanuric chloride, followed by amine substitution . Impact: The triazine core introduces hydrogen-bonding capabilities and π-stacking interactions, enhancing binding to biological targets like enzymes or nucleic acids . Data: $^{13}\text{C NMR}$ signals at δ 166.8 (C2) and 163.9 (C4, C6) confirm electronic delocalization within the triazine ring .

Variations in the Aromatic Ring System

Quinolin-8-yl Substitution

- Example: 2-Methyl-5-nitro-N-(quinolin-8-yl)benzenesulfonamide Structure: Replaces pyridin-2-yl with a bulkier quinolin-8-yl group. Impact: The extended aromatic system increases hydrophobicity and may improve membrane permeability but could reduce solubility (e.g., CAS RN 353515-11-4) .

Thiophene and Pyrimidine Derivatives

- Example: 4-Ethyl-N-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzene-1-sulfonamide Structure: Features a thiophene moiety and pyrazole ring.

Functional Group Modifications

Halogenated Derivatives

- Example : N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide

Morpholine and Piperazine Substitutions

- Example: 4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 10) Synthesis: Generated by reacting the parent triazine derivative with morpholine . Impact: Morpholine introduces a polar oxygen atom, improving aqueous solubility (mp 240–243°C vs. >360°C for non-polar analogs) .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Biological Activity

2-Methyl-5-nitro-N-(pyridin-2-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a benzene ring, which is further substituted with a methyl group, a nitro group, and a pyridin-2-yl moiety. The synthesis typically involves the nitration of 2-methylbenzenesulfonamide followed by the introduction of the pyridine group through coupling reactions using agents like EDCI in the presence of bases such as triethylamine.

Synthetic Route:

- Nitration : 2-Methylbenzenesulfonamide is treated with concentrated nitric acid and sulfuric acid to introduce the nitro group.

- Coupling : The nitrated product is then reacted with pyridin-2-amine to form the final sulfonamide compound.

Biological Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. The mechanism of action primarily involves the inhibition of bacterial enzymes, particularly dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), this compound competes for the enzyme's active site, effectively hindering bacterial growth and replication.

Key Biological Activities:

- Antibacterial Activity : Effective against various bacterial strains, particularly Gram-positive bacteria.

- Antifungal Activity : Demonstrated efficacy in inhibiting fungal growth in vitro.

- Enzyme Inhibition : Specifically targets DHPS, disrupting folic acid biosynthesis.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

-

Antibacterial Efficacy Study :

- Objective : To assess the antibacterial activity against Staphylococcus aureus.

- Findings : The compound showed an IC50 value of approximately 10 µM, indicating potent antibacterial activity.

- Antifungal Activity Assessment :

-

Mechanistic Studies :

- Investigations into the inhibition kinetics revealed that this compound acts as a competitive inhibitor of DHPS with a Ki value of 5 µM.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methylbenzenesulfonamide | Sulfonamide without nitro or pyridine groups | Basic sulfonamide antibiotic |

| N-(Pyridin-4-yl)benzenesulfonamide | Pyridine at a different position | Enhanced activity against different bacterial strains |

| 4-Aminobenzenesulfonamide | Amino group instead of nitro | Increased solubility and antibacterial activity |

| 5-Nitro-N-(pyridin-2-yl)benzenesulfonamide | Different nitro position | Potentially different pharmacokinetic properties |

Q & A

Basic Research Questions

Q. How can the synthesis of 2-methyl-5-nitro-N-(pyridin-2-yl)benzene-1-sulfonamide be optimized to improve yield and purity?

- Methodology :

- Use a stepwise sulfonylation approach: First, prepare the benzene sulfonyl chloride intermediate under controlled anhydrous conditions, then react it with 2-aminopyridine in a polar aprotic solvent (e.g., DMF) at 60–70°C.

- Introduce the nitro group via nitration using a mixture of HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and purify via column chromatography .

- Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to amine) to minimize unreacted starting materials .

Q. What spectroscopic techniques are most reliable for characterizing this sulfonamide’s structure?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm sulfonamide linkage (e.g., NH proton at δ 10–12 ppm) and aromatic substitution patterns .

- FT-IR : Validate sulfonamide group via S=O asymmetric/symmetric stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities .

Q. How should researchers handle safety concerns related to this compound’s nitro and sulfonamide groups?

- Methodology :

- Use explosion-proof equipment during nitration due to potential exothermic reactions. Conduct reactions in a fume hood with secondary containment .

- Wear nitrile gloves and protective eyewear to avoid skin/eye contact. Store in amber glass vials at 2–8°C to prevent photodegradation .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in catalytic or biological systems?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes), focusing on hydrogen bonding between the sulfonamide group and active-site residues .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxicity) be resolved?

- Methodology :

- Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing nitro with cyano or methyl groups) .

- Use chemo-informatic tools (e.g., Schrödinger’s QikProp) to correlate logP, polar surface area, and cytotoxicity thresholds .

Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers of this compound?

- Methodology :

- Chiral HPLC : Employ a Chiralpak IA-3 column with a hexane/isopropanol gradient (85:15) at 1.0 mL/min .

- Crystallography : Grow single crystals in DMSO/water (slow evaporation) and resolve structures via X-ray diffraction (e.g., using SHELXL ).

Q. How can reaction mechanisms for sulfonamide derivatization (e.g., coupling with heterocycles) be validated experimentally?

- Methodology :

- Use kinetic isotope effects (KIE) to probe rate-determining steps in coupling reactions (e.g., H/D substitution in pyridine) .

- Monitor intermediates via in situ IR spectroscopy to detect transient species during nitro-group reduction (e.g., using Pd/C and H₂) .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

- Methodology :

- Apply non-linear regression (GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with Tukey’s post hoc test to compare efficacy across analogs .

- Validate reproducibility via intraclass correlation coefficients (ICC) for triplicate experiments .

Q. How can researchers design experiments to distinguish between electronic and steric effects in sulfonamide reactivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.